molecular formula C14H12N2O2S2 B2584492 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034254-58-3

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No.: B2584492
CAS No.: 2034254-58-3
M. Wt: 304.38
InChI Key: HVGQQSHRAAUFGE-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is an organic compound that features a unique structure combining thiophene and furan rings with a urea linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of heterocyclic rings in its structure imparts unique electronic properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, which can be achieved by reacting thiophene-2-carboxylic acid with appropriate reagents to form thiophene-2-yl isocyanate.

    Coupling Reaction: The intermediate is then reacted with 5-(thiophen-3-yl)furan-2-ylmethylamine under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage or the heterocyclic rings, depending on the reagents used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or furan rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products: The products of these reactions vary based on the specific conditions but can include oxidized derivatives, reduced forms, or substituted compounds with altered functional groups.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential electronic or photonic applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: Its electronic properties make it useful in the development of materials for electronic devices or sensors.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities but differ in their functional groups.

    Furan Derivatives: 5-(Furan-2-yl)-2-thiophenecarboxamide is another related compound with a different substitution pattern.

Uniqueness: 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is unique due to the combination of thiophene and furan rings linked by a urea moiety, which imparts distinct electronic and chemical properties not found in simpler derivatives.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-thiophen-2-yl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-6-20-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQQSHRAAUFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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